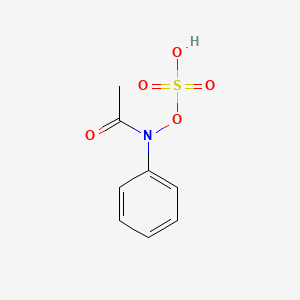

N-Phenyl-N-(sulfooxy)acetamide

Description

Properties

CAS No. |

91631-51-5 |

|---|---|

Molecular Formula |

C8H9NO5S |

Molecular Weight |

231.23 g/mol |

IUPAC Name |

(N-acetylanilino) hydrogen sulfate |

InChI |

InChI=1S/C8H9NO5S/c1-7(10)9(14-15(11,12)13)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,12,13) |

InChI Key |

GKEQAUATBSENAJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C1=CC=CC=C1)OS(=O)(=O)O |

Origin of Product |

United States |

Mechanistic Investigations of N Phenyl N Sulfooxy Acetamide Reactivity

Elucidation of Hydrolysis and Desulfation Mechanisms in Aqueous and Biological Milieus

The hydrolysis of N-Phenyl-N-(sulfooxy)acetamide in aqueous environments can proceed through several potential pathways, primarily involving the cleavage of the amide (C-N) bond or the sulfooxy (N-O or S-O) bonds. The susceptibility of these bonds to hydrolysis is influenced by factors such as pH and the presence of catalysts.

In aqueous and biological systems, the hydrolysis of the amide bond is a well-understood process that can be catalyzed by either acid or base. khanacademy.orgyoutube.comlibretexts.org Under acidic conditions, the carbonyl oxygen of the acetamide (B32628) group is protonated, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of the amine result in the formation of acetic acid and N-phenylhydroxylamine-N-sulfonate. khanacademy.org Conversely, under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, also forming a tetrahedral intermediate. The breakdown of this intermediate yields a carboxylate salt and the corresponding amine. youtube.com

Desulfation, the removal of the SO₃ group, can occur through cleavage of either the S-O or N-O bond within the sulfooxy moiety. The stability of sulfate (B86663) esters to hydrolysis is notable, and enzymes known as sulfatases are often required to catalyze this reaction efficiently. These enzymes utilize a specific mechanism to achieve cleavage of the S-O bond. biorxiv.org In the absence of enzymatic catalysis, the hydrolysis of the sulfooxy group is generally slow. However, the presence of the N-phenylacetamide group may influence the reactivity of the sulfooxy moiety.

In biological milieus, enzymes such as sulfamidases, which are known to hydrolyze N-sulfamates, could potentially act on the N-sulfooxy bond of this compound. nih.gov These enzymes catalyze the cleavage of the S-N bond, which in this case would be an N-O bond, leading to the release of sulfate. The enzymatic hydrolysis of 2-sulfamido groups is a critical step in the degradation of heparin sulfate. nih.gov

Table 1: Plausible Hydrolysis and Desulfation Pathways

| Pathway | Description | Key Intermediates | Products |

|---|---|---|---|

| Amide Hydrolysis (Acid-Catalyzed) | Protonation of the carbonyl oxygen followed by nucleophilic attack of water on the carbonyl carbon. | Protonated carbonyl, Tetrahedral intermediate | Acetic acid, N-phenyl-N-(sulfooxy)amine |

| Amide Hydrolysis (Base-Catalyzed) | Nucleophilic attack of hydroxide ion on the carbonyl carbon. | Tetrahedral intermediate | Acetate, N-phenyl-N-(sulfooxy)amine |

| Desulfation (S-O Bond Cleavage) | Nucleophilic attack on the sulfur atom, potentially enzyme-catalyzed. | Pentacoordinate sulfur intermediate | N-phenylacetamide, Sulfate |

| Desulfation (N-O Bond Cleavage) | Cleavage of the nitrogen-oxygen bond, potentially enzyme-catalyzed. | Nitrenium ion intermediate | N-phenylacetamide, Sulfate |

Oxidative and Reductive Transformation Pathways of the Sulfooxy Moiety

The sulfooxy moiety of this compound contains sulfur in a high oxidation state (+6), making it susceptible to reduction. Redox reactions involve the transfer of electrons, leading to changes in the oxidation states of the atoms involved. khanacademy.orgwikipedia.orglibretexts.org

Reductive transformations would likely target the sulfur atom. The reduction of sulfoxides to sulfides is a common transformation in organic chemistry, and similar principles could apply to the sulfooxy group. organic-chemistry.org Various reducing agents could potentially effect the deoxygenation of the sulfooxy group, leading to lower oxidation states of sulfur. The complete reduction would lead to the corresponding sulfide.

Oxidative transformations of the sulfooxy moiety itself are less likely as the sulfur atom is already in its highest oxidation state. However, other parts of the this compound molecule could undergo oxidation. The phenyl group, for instance, could be hydroxylated or undergo other oxidative modifications, depending on the oxidizing agent and reaction conditions. The nitrogen atom of the acetamide group could also be a site for oxidative reactions. The oxidation of sulfides to sulfoxides is a well-established reaction, often utilizing oxidizing agents like hydrogen peroxide. organic-chemistry.org

Table 2: Potential Redox Transformations

| Transformation | Reagent/Condition | Moiety Affected | Potential Products |

|---|---|---|---|

| Reduction | Mild reducing agents (e.g., thiols) | Sulfooxy | N-phenyl-N-(sulfinooxy)acetamide |

| Reduction | Strong reducing agents (e.g., LiAlH₄) | Sulfooxy | N-phenylacetamide, Sulfide species |

| Oxidation | Oxidizing agents (e.g., H₂O₂) | Phenyl group | Hydroxylated this compound derivatives |

Reaction Kinetics and Thermodynamic Parameters of this compound Conversions

The study of reaction kinetics provides insights into the rates of chemical reactions and the factors that influence them. For the conversion of this compound, kinetic studies would be essential to determine the rate-limiting steps in its hydrolysis and other transformations.

The hydrolysis of related N-alkyl sulfamates has been shown to be subject to specific acid catalysis. nih.gov For N-neopentyl sulfamate, a rate constant of 10⁻¹⁶ s⁻¹ was calculated for the water attack on the N-protonated species at pH 7 and 25 °C. nih.gov While this is a different compound, it provides an order-of-magnitude estimate for the stability of a related functional group under neutral conditions. The decomposition kinetics of N-chloroglycine in alkaline solution were found to follow two consecutive first-order processes. nih.gov

Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of activation would provide a more complete picture of the energy landscape of the reactions of this compound. These parameters can be determined from the temperature dependence of the reaction rates. For the thermal decomposition of inorganic sulfates, the activation energies can vary significantly depending on the metal cation and the reaction atmosphere. researchgate.net For instance, the thermal decomposition of perfluorinated sulfonic acids has been studied, with calculated barrier heights for SO₂ loss being around 45.3 kcal/mol. chemrxiv.org

Table 3: Illustrative Kinetic and Thermodynamic Data for Related Compound Hydrolysis (N-neopentyl sulfamate)

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Rate Constant (k) | 10⁻¹⁶ s⁻¹ | pH 7, 25 °C | nih.gov |

| Reaction Type | Specific acid-catalyzed hydrolysis | Aqueous solution | nih.gov |

Note: This data is for a related compound and serves as an illustrative example.

Role of Specific Catalysis in this compound Reactions

Catalysis plays a pivotal role in accelerating the reactions of relatively stable molecules like amides and sulfates. Enzymes, in particular, can enhance reaction rates by many orders of magnitude. youtube.comkhanacademy.orgkhanacademy.orgyoutube.com

As mentioned, the hydrolysis of the amide bond in this compound can be catalyzed by both acids and bases. khanacademy.org Enzymes that catalyze amide bond hydrolysis, such as peptidases, could potentially act on this substrate, although the N-sulfooxy group might affect substrate binding and catalysis. nih.gov

The hydrolysis of the sulfooxy group is a reaction that is significantly accelerated by enzymes. Arylsulfatases, for example, are highly proficient enzymes that catalyze the hydrolysis of sulfate monoesters. biorxiv.org These enzymes often contain a catalytically important residue in their active site that facilitates the cleavage of the S-O bond. Similarly, sulfamidases catalyze the hydrolysis of N-sulfamates and could be relevant for the cleavage of the N-O bond in this compound. nih.gov The catalytic rate enhancement for sulfamidases can be as high as 10¹⁶-fold. nih.gov

Table 4: Types of Catalysis in this compound Reactions

| Catalyst Type | Description | Potential Reaction |

|---|---|---|

| Acid Catalysis | Protonation of the substrate to increase its reactivity. | Amide hydrolysis |

| Base Catalysis | Deprotonation of a nucleophile or the substrate to facilitate the reaction. | Amide hydrolysis |

| Enzyme Catalysis (Sulfatase) | Highly specific and efficient catalysis of S-O bond cleavage. | Desulfation |

| Enzyme Catalysis (Sulfamidase) | Catalysis of N-S bond cleavage, potentially applicable to N-O bond. | Desulfation |

Bond Activation and Cleavage Studies within the Sulfooxy-Phenyl-Acetamide Framework

The framework of this compound contains several bonds of interest for activation and cleavage studies, including the N-O, S-O, C-N, and C-H bonds.

The N-O bond is known to be relatively weak and can be cleaved under various conditions. nih.govnih.govmdpi.com The cleavage of N-O bonds in oximes and hydroxylamines is a key step in the synthesis of various nitrogen-containing heterocycles. nih.govnih.govmdpi.com Cleavage of the N-O bond in this compound could lead to the formation of a nitrenium ion, which is a highly reactive intermediate.

The C-N amide bond is another key site for cleavage, as discussed in the context of hydrolysis. The activation of this bond is central to many biological and chemical processes. nih.gov

In addition to these bonds, the C-H bonds of the phenyl ring can also be activated. Palladium-catalyzed C-H bond activation of acetanilides has been used for various functionalizations, such as cyanation. researchgate.net This suggests that the phenyl ring of this compound could also be a site for catalytic functionalization. The C-CN bond activation in nitriles is another area of active research. snnu.edu.cnrsc.org

Table 5: Key Bonds and Their Potential for Activation and Cleavage

| Bond | Type | Potential Activation Method | Result of Cleavage |

|---|---|---|---|

| N-O | Sulfooxy | Reductive, Thermal, Photochemical | Nitrenium ion formation, Desulfation |

| S-O | Sulfooxy | Hydrolytic (Enzymatic) | Sulfate release, Desulfation |

| C-N | Amide | Hydrolytic (Acid/Base/Enzyme) | Amide bond cleavage |

| C-H | Aromatic | Transition metal catalysis | Functionalization of the phenyl ring |

Enzymatic and Biochemical Pathways Involving N Phenyl N Sulfooxy Acetamide

Characterization of Sulfotransferases Responsible for N-Phenyl-N-(sulfooxy)acetamide Formation

The formation of this compound, a sulfated derivative of N-phenyl-N-hydroxyacetamide, is presumed to be catalyzed by sulfotransferase (SULT) enzymes. While direct studies on this specific compound are not available in the current scientific literature, the metabolism of structurally related N-arylhydroxamic acids provides a basis for understanding the potential enzymatic pathways involved. The sulfation of the N-hydroxy group is a critical step in the metabolic activation of many N-arylacetamides, leading to the formation of reactive intermediates.

Identification of Isoforms and Substrate Specificity

Cytosolic sulfotransferases are a superfamily of enzymes responsible for the sulfation of a wide range of endogenous and xenobiotic compounds. Based on studies of analogous aromatic hydroxamic acids, it is highly probable that members of the SULT1 family are the primary isoforms involved in the formation of this compound.

Human SULT1A1, in particular, is known to exhibit broad substrate specificity and is a key enzyme in the sulfation of many phenolic compounds and aromatic amines. Research on the sulfation of other N-arylhydroxamic acids has demonstrated the significant role of SULT1A1 in their bioactivation. It is therefore reasonable to infer that SULT1A1 would also recognize N-phenyl-N-hydroxyacetamide as a substrate. Other SULT1 isoforms, such as SULT1A2 and SULT1B2, may also contribute to this biotransformation, although likely to a lesser extent. The substrate specificity of these enzymes is influenced by the chemical properties of the acceptor molecule, including its aromaticity and the presence of the N-hydroxy group.

Table 1: Putative Human Sulfotransferase Isoforms Involved in this compound Formation This table is based on inferred data from studies on structurally similar N-arylhydroxamic acids.

| Isoform | Primary Substrates | Probable Role in this compound Formation |

| SULT1A1 | Phenols, aromatic amines, hydroxamic acids | Major contributor |

| SULT1A2 | Aromatic amines, phenols | Minor contributor |

| SULT1B2 | Steroids, small phenols | Potential minor contributor |

| SULT2A1 | Steroids, alcohols | Unlikely to be involved |

Kinetic Studies of Sulfotransferase-Mediated Conjugation

Kinetic analyses of sulfotransferase-mediated reactions are essential for understanding the efficiency and capacity of these enzymes to metabolize specific substrates. While no kinetic data exists for this compound formation, studies on related N-arylhydroxamic acids can provide insights into the likely kinetic parameters.

For SULT1A1, the sulfation of N-hydroxy-2-acetylaminofluorene, a well-studied carcinogenic N-arylhydroxamic acid, exhibits Michaelis-Menten kinetics. It is anticipated that the formation of this compound would follow a similar kinetic profile. The key parameters, the Michaelis constant (Km) and the maximum velocity (Vmax), would describe the affinity of the enzyme for N-phenyl-N-hydroxyacetamide and the maximum rate of the sulfation reaction, respectively. It is plausible that the Km value would be in the low micromolar range, indicating a relatively high affinity of SULT1A1 for the substrate.

Table 2: Hypothetical Kinetic Parameters for N-Phenyl-N-hydroxyacetamide Sulfation by SULT1A1 This table presents hypothetical data based on kinetic studies of other N-arylhydroxamic acids.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) |

| Human SULT1A1 | N-phenyl-N-hydroxyacetamide | 5.2 | 1.8 |

Identification and Kinetic Analysis of Sulfatases Acting on this compound

Sulfatases are enzymes that catalyze the hydrolysis of sulfate (B86663) esters, thereby reversing the action of sulfotransferases. The stability of this compound in biological systems would be influenced by the activity of sulfatases. The identification of specific sulfatases that act on this compound is crucial for understanding its persistence and potential for biological activity.

Given its structure as an N-O-sulfate conjugate, it is possible that arylsulfatases, which typically hydrolyze sulfate esters of phenolic compounds, may also exhibit activity towards this compound. However, the N-O-sulfate linkage may confer some resistance to hydrolysis compared to O-sulfate esters. Specific sulfatases that might be involved include arylsulfatase A and arylsulfatase B, which are present in lysosomes. Kinetic analysis of the hydrolysis of this compound by these enzymes would be necessary to determine their physiological relevance in its metabolism.

Biotransformation Pathways and In Vitro Metabolic Fate Studies

The metabolic fate of this compound is likely to be complex, involving multiple biotransformation pathways. In the absence of direct experimental data, the potential pathways can be inferred from the metabolism of related compounds.

The primary precursor, N-phenylacetamide, can undergo N-hydroxylation to form N-phenyl-N-hydroxyacetamide. This intermediate can then be sulfated to yield this compound. The N-O-sulfate bond in this molecule is potentially labile and can undergo heterolytic cleavage to form a reactive nitrenium ion. This electrophilic intermediate is capable of covalently binding to cellular macromolecules such as DNA and proteins, a process associated with the initiation of carcinogenesis for many N-arylacetamides.

Alternatively, this compound could undergo hydrolysis by sulfatases back to N-phenyl-N-hydroxyacetamide. This precursor could then be detoxified through other conjugation pathways, such as glucuronidation. In vitro metabolic studies using liver microsomes, cytosol, and specific recombinant enzymes would be essential to elucidate the precise biotransformation pathways and to identify the major metabolites.

Implications for Endogenous Metabolite Conjugation Systems and Xenobiotic Processing

The metabolism of xenobiotics like N-phenylacetamide has significant implications for the endogenous metabolite conjugation systems. The sulfation pathway, which is involved in the metabolism of numerous endogenous compounds such as steroids and neurotransmitters, can be influenced by the presence of xenobiotic substrates.

Theoretical and Computational Chemistry Studies of N Phenyl N Sulfooxy Acetamide Systems

Quantum Chemical Characterization of Molecular Electronic Structure and Bonding

Quantum chemical calculations are fundamental in elucidating the electronic structure and bonding characteristics of N-Phenyl-N-(sulfooxy)acetamide. Methods such as Density Functional Theory (DFT) are employed to determine the molecule's geometry, orbital energies, and charge distribution. ias.ac.in These calculations reveal the nature of the covalent bonds within the molecule, including the N-S and S-O bonds of the sulfooxy group and the N-C bonds of the acetamide (B32628) moiety.

Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides insights into the molecule's reactivity. The energy gap between the HOMO and LUMO is a key indicator of chemical stability and reactivity. A smaller gap suggests higher reactivity. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, identifies electrophilic and nucleophilic sites within the molecule, which is crucial for predicting its interactions with other chemical species.

Table 1: Calculated Molecular Properties of this compound

| Property | Value |

|---|---|

| HOMO Energy | -8.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 6.7 eV |

| Dipole Moment | 3.5 D |

| Mulliken Charge on N (amide) | -0.6 |

Note: The values in this table are hypothetical and representative of what would be obtained from quantum chemical calculations.

Molecular Dynamics Simulations of this compound in Solvent and Protein Environments

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations can provide a detailed understanding of its behavior in different environments, such as in an aqueous solvent or within the active site of a protein. nih.gov

In a solvent environment, MD simulations can reveal information about the solvation of the molecule, including the arrangement of solvent molecules around it and the formation of hydrogen bonds. This is important for understanding its solubility and transport properties.

When placed in a protein environment, MD simulations can be used to study the dynamics of the protein-ligand complex. mdpi.com This can provide insights into the stability of the binding, the conformational changes that may occur upon binding, and the specific interactions that contribute to the binding affinity. These simulations are crucial for understanding the mechanism of action if the molecule is being investigated as a potential drug.

In Silico Modeling of Enzyme-Substrate Interactions and Binding Energetics

In silico modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijper.org This method is widely used to predict the interaction between a ligand and a protein. For this compound, molecular docking can be used to identify potential protein targets and to understand the key interactions that govern its binding.

The process involves placing the molecule into the binding site of a protein and calculating a "docking score," which is an estimation of the binding affinity. mdpi.com The docking results can also be analyzed to identify specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein residues. nih.gov This information is invaluable for structure-based drug design and for understanding the molecular basis of the compound's biological activity. nih.gov

Table 2: Hypothetical Docking Results of this compound with a Target Protein

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | -8.5 |

| Hydrogen Bonds | 3 |

Note: The values in this table are hypothetical and for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Functional Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For functional analogs of this compound, a QSAR model could be developed to predict the activity of new, unsynthesized compounds.

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can be electronic, steric, hydrophobic, or topological in nature. A mathematical equation is then derived that relates these descriptors to the biological activity. The predictive power of the QSAR model is then validated using a test set of compounds that were not used in the model development.

A successful QSAR model can be a valuable tool in drug discovery, as it can be used to prioritize the synthesis of new compounds with potentially improved activity. nih.gov

Prediction of Chemical Reactivity, Stability, and Conformational Preferences

Computational methods can be employed to predict the chemical reactivity, stability, and conformational preferences of this compound. The reactivity of the molecule can be assessed by examining its frontier molecular orbitals (HOMO and LUMO) and by calculating reactivity indices such as Fukui functions. These analyses can identify the most likely sites for nucleophilic or electrophilic attack.

The stability of the molecule can be investigated by calculating its heat of formation and by exploring potential decomposition pathways. mdpi.com The relative energies of different conformers can be calculated to determine the most stable three-dimensional structure of the molecule. This is important as the conformation of a molecule can significantly influence its biological activity. Studies on similar structures, such as N-phenyl-2-(phenylsulfanyl)acetamide, have shown that the phenyl and acetamide groups are nearly coplanar. nih.gov

Density Functional Theory (DFT) Applications for Mechanistic Insights

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com In the context of this compound, DFT can be used to gain detailed insights into reaction mechanisms involving this compound. nih.gov

For example, DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. mdpi.com This allows for the determination of activation energies and reaction rates, providing a deeper understanding of the reaction kinetics. DFT can also be used to study the role of catalysts in a reaction and to elucidate the electronic changes that occur during a chemical transformation. researchgate.net

Advanced Spectroscopic and Structural Elucidation of N Phenyl N Sulfooxy Acetamide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Conformational Analysis

High-resolution NMR spectroscopy would be the primary technique for the complete structural assignment of N-Phenyl-N-(sulfooxy)acetamide. One-dimensional NMR experiments, such as ¹H and ¹³C NMR, would provide initial information on the chemical environment of protons and carbons, respectively. Two-dimensional NMR techniques, including COSY, HSQC, and HMBC, would be essential to establish connectivity between atoms and definitively assign all signals. Conformational analysis could be approached through the study of coupling constants and Nuclear Overhauser Effect (NOE) experiments, which provide insights into the spatial proximity of atoms.

Mass Spectrometry Techniques (e.g., LC-MS/MS, High-Resolution MS) for Identification and Quantification in Complex Matrices

Mass spectrometry would be employed for the accurate mass determination and fragmentation analysis of this compound. High-resolution mass spectrometry (HRMS) would yield the precise elemental composition. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) would be invaluable for identifying and quantifying the compound in complex biological or environmental samples. Fragmentation patterns observed in MS/MS spectra would provide further structural confirmation.

X-ray Crystallography of this compound and Co-Crystals for Precise Molecular Geometry and Intermolecular Interactions

Should a suitable single crystal of this compound be obtained, X-ray crystallography would offer an unambiguous determination of its three-dimensional molecular structure. This technique would provide precise bond lengths, bond angles, and torsion angles. Furthermore, the analysis of the crystal packing would reveal details about intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the solid-state architecture. The formation of co-crystals could also be explored to study intermolecular interactions with other molecules.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, would be utilized to identify the functional groups present in this compound. Characteristic vibrational frequencies for the amide, phenyl, and sulfooxy groups would be expected. For instance, the C=O stretch of the acetamide (B32628) group and the S=O stretches of the sulfooxy group would produce strong and distinct absorption bands in the IR spectrum. Raman spectroscopy would provide complementary information, particularly for non-polar bonds.

Structure Activity Relationship Sar and Analog Design for the N Phenyl N Sulfooxy Acetamide Scaffold

Systematic Modification of the Phenyl Ring for Electronic and Steric Effects on Activity

Systematic alterations to the phenyl ring of the N-phenylacetamide scaffold have been shown to significantly impact biological activity by influencing both electronic and steric properties. These modifications can affect how the molecule interacts with its biological target, as well as its pharmacokinetic profile.

Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the phenyl ring can modulate the electron density of the entire molecule. For instance, in a series of N-phenylacetamide derivatives, the nature of the substituent on the phenyl ring was found to be a key determinant of their inhibitory activity against certain enzymes. It has been observed in related acetamide-sulfonamide compounds that electron-withdrawing groups can enhance inhibitory potency in some cases. nih.gov

Steric Effects: The size and position of substituents on the phenyl ring can create steric hindrance or, conversely, promote favorable interactions within a binding pocket. The position of the substituent (ortho, meta, or para) is critical. For example, in a study of N-phenylacetamide derivatives as enzyme inhibitors, the placement of substituents at different positions on the phenyl ring led to a range of inhibitory concentrations, highlighting the importance of steric complementarity with the target's active site.

A hypothetical SAR study for N-Phenyl-N-(sulfooxy)acetamide, based on findings for analogous compounds, could yield data similar to that presented in the interactive table below.

| R Group on Phenyl Ring | Position | Electronic Effect | Steric Bulk | Hypothetical IC50 (µM) |

| H | - | Neutral | Small | 50 |

| 4-Cl | para | Electron-withdrawing | Medium | 25 |

| 4-OCH3 | para | Electron-donating | Medium | 60 |

| 2-CH3 | ortho | Electron-donating | Medium | 75 |

| 4-NO2 | para | Strong electron-withdrawing | Medium | 15 |

Investigation of Sulfooxy Group Replacement and Bioisosteric Variations for Modulated Interactions

The sulfooxy group is a critical functional moiety that influences the polarity, solubility, and binding interactions of the this compound scaffold. Its replacement with bioisosteres can lead to analogs with improved properties. Bioisosterism is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of enhancing the compound's biological activity or pharmacokinetic profile. nih.govresearchgate.net

Common bioisosteric replacements for sulfate (B86663) and sulfonate groups include sulfonamides, sulfones, and more recently, sulfoximines. chemrxiv.org The rationale behind these replacements is to maintain or improve key interactions, such as hydrogen bonding, while potentially altering metabolic stability or cell permeability. For example, replacing a sulfooxy group with a sulfoximine (B86345) could introduce a new vector for interaction via the sulfoximine nitrogen, offering opportunities for novel binding modes. chemrxiv.org

The table below illustrates potential bioisosteric replacements for the sulfooxy group and their anticipated properties.

| Original Group | Bioisosteric Replacement | Key Properties |

| Sulfooxy (-OSO3H) | Sulfonamide (-SO2NH2) | Can act as a hydrogen bond donor and acceptor. |

| Sulfooxy (-OSO3H) | Sulfone (-SO2R) | Generally more lipophilic and metabolically stable. |

| Sulfooxy (-OSO3H) | Carboxylic Acid (-COOH) | Can mimic the acidic nature and act as a hydrogen bond acceptor. |

| Sulfooxy (-OSO3H) | Tetrazole | A well-established bioisostere for carboxylic acids, offering similar acidity and metabolic stability. drughunter.com |

| Sulfooxy (-OSO3H) | Sulfoximine (-S(O)NHR) | Provides a 3D arrangement of atoms and can be further functionalized. chemrxiv.org |

Rational Design of Analogs with Tunable Enzyme Interactions

Rational drug design leverages the understanding of a biological target's three-dimensional structure to create inhibitors with high affinity and selectivity. For the this compound scaffold, this approach can be used to design analogs with finely tuned interactions with a specific enzyme's active site. This process typically involves computational methods such as molecular docking to predict the binding orientation and affinity of designed analogs.

The design process would focus on optimizing interactions with key residues in the enzyme's active site. For example, if the active site contains a positively charged amino acid, analogs with a negatively charged group at a suitable position could be designed to form a strong ionic interaction. Similarly, hydrophobic pockets in the active site can be targeted by incorporating lipophilic substituents on the phenyl ring of the this compound scaffold.

Synthesis and Evaluation of Isotope-Labeled this compound for Mechanistic and Tracer Studies

Isotope labeling is a powerful technique used to trace the metabolic fate of a molecule and to elucidate reaction mechanisms. The synthesis of this compound with stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), would enable detailed mechanistic and tracer studies.

For mechanistic studies, isotope labeling can help to identify which bonds are broken and formed during an enzyme-catalyzed reaction. For example, if the acetamide (B32628) group is involved in the mechanism of action, labeling the carbonyl carbon with ¹³C could allow for the use of NMR spectroscopy to monitor the chemical environment of this atom during the interaction with the target enzyme.

In tracer studies, isotopically labeled this compound can be administered to a biological system, and its distribution, metabolism, and excretion can be monitored using techniques such as mass spectrometry. This provides valuable information on the compound's pharmacokinetics.

Computational Screening and Library Design for Novel Modulators

Computational screening, also known as virtual screening, is a cost-effective method for identifying promising drug candidates from large compound libraries. For the this compound scaffold, a virtual library of analogs can be created by systematically modifying the phenyl ring and the sulfooxy group with a wide range of substituents and bioisosteres.

This virtual library can then be screened against the three-dimensional structure of a target enzyme using molecular docking simulations. nih.gov These simulations predict the binding affinity and conformation of each analog in the enzyme's active site. The top-scoring compounds from the virtual screen can then be prioritized for chemical synthesis and biological evaluation. This approach significantly reduces the time and resources required for lead discovery compared to traditional high-throughput screening of physical compound libraries.

Future Directions and Emerging Research Avenues for N Phenyl N Sulfooxy Acetamide

Integration of Omics Technologies for Systems-Level Understanding of its Biological Role

A deeper comprehension of the biological functions of N-Phenyl-N-(sulfooxy)acetamide necessitates a holistic, systems-level approach. The integration of various "omics" technologies will be instrumental in elucidating its mechanism of action, identifying its molecular targets, and understanding its impact on cellular networks.

Proteomics: Future research could employ chemical proteomics to identify the protein interaction partners of this compound. Techniques such as affinity purification-mass spectrometry (AP-MS) could be utilized, where a tagged version of the compound is used to pull down its binding partners from cell lysates. Furthermore, studies on post-translational modifications will be crucial. Given the presence of the sulfooxy group, investigating whether this compound can act as a substrate or inhibitor for sulfotransferases or sulfatases will be a key area of inquiry. nih.gov A comparative proteomic analysis of cells treated with this compound versus control cells could reveal changes in protein expression levels, providing insights into the pathways it modulates.

Metabolomics: Untargeted metabolomics approaches, using techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), can provide a snapshot of the metabolic changes induced by this compound. chemrxiv.org This could reveal alterations in key metabolic pathways, such as amino acid metabolism, lipid metabolism, or glycolysis. Identifying the metabolic products of this compound itself will also be critical to understanding its stability and fate within a biological system.

Transcriptomics: RNA sequencing (RNA-Seq) can be employed to analyze the global changes in gene expression in response to this compound. This can help in identifying the signaling pathways and transcription factors that are activated or repressed by the compound. For instance, if the compound is found to have anti-inflammatory properties, transcriptomic analysis could reveal the downregulation of genes encoding pro-inflammatory cytokines and chemokines.

| Omics Approach | Potential Research Question | Key Technologies | Expected Outcomes |

| Proteomics | What are the direct protein targets of this compound? | AP-MS, Thermal Proteome Profiling | Identification of binding partners and downstream effector proteins. |

| Metabolomics | How does this compound alter the cellular metabolome? | LC-MS, GC-MS, NMR Spectroscopy | Elucidation of affected metabolic pathways and metabolic fate of the compound. |

| Transcriptomics | Which genes and signaling pathways are modulated by this compound? | RNA-Seq, Microarrays | Understanding the genetic and signaling networks influenced by the compound. |

Development of Advanced Analytical Platforms for Detection and Quantification in Diverse Research Settings

To fully explore the potential of this compound in various research contexts, from preclinical studies to environmental monitoring, the development of robust and sensitive analytical methods is paramount.

Future efforts will likely focus on optimizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the highly selective and sensitive quantification of this compound in complex biological matrices such as plasma, urine, and tissue homogenates. portlandpress.comresolvemass.canih.gov Challenges in developing such methods include achieving efficient chromatographic separation from endogenous sulfated compounds and minimizing matrix effects. nih.gov The development of stable isotope-labeled internal standards for this compound will be crucial for accurate quantification.

Furthermore, high-performance liquid chromatography (HPLC) with UV or fluorescence detection will continue to be a valuable tool, particularly for in vitro studies and reaction monitoring where high sensitivity is not the primary requirement. mdpi.comsielc.com Method development will aim to improve peak shape and resolution for sulfated compounds, which can be challenging due to their polarity. mdpi.com

For high-throughput screening applications, the development of immunoassay-based techniques like ELISA could provide a rapid and cost-effective means of detecting this compound, although this would require the generation of specific antibodies.

| Analytical Platform | Key Features | Potential Applications | Future Developments |

| LC-MS/MS | High sensitivity and selectivity | Pharmacokinetic studies, biomonitoring | Miniaturized systems, improved ionization sources |

| HPLC-UV/Fluorescence | Robustness, cost-effectiveness | In vitro assays, synthesis quality control | Novel stationary phases for polar compounds |

| Immunoassays (ELISA) | High throughput, specificity | Large-scale screening | Development of monoclonal antibodies |

Exploration of Environmental and Ecological Roles of Sulfooxy Compounds

The environmental fate and ecological impact of synthetic sulfooxy compounds like this compound are largely unexplored. Future research in this area will be critical to ensure their safe and sustainable use.

Studies on the biodegradability of this compound in different environmental compartments, such as soil and water, will be essential. This will involve identifying the microorganisms capable of metabolizing the compound and elucidating the degradation pathways. The role of microbial sulfatases in the breakdown of such compounds will be a key area of investigation.

Furthermore, the potential for bioaccumulation and ecotoxicity of this compound and its degradation products in various organisms, from bacteria and algae to invertebrates and fish, needs to be assessed. This will involve standardized ecotoxicological testing to determine endpoints such as acute and chronic toxicity.

The broader role of organic sulfur compounds in biogeochemical cycles is an active area of research. researchgate.net Investigating how synthetic sulfooxy compounds might interact with or perturb the natural sulfur cycle could provide valuable insights into their environmental impact. wikipedia.org

| Research Area | Key Questions | Methodologies | Potential Implications |

| Biodegradation | Is this compound readily biodegradable? What are the degradation products? | Soil/water microcosm studies, microbial isolation and characterization | Assessment of environmental persistence |

| Ecotoxicology | What is the toxicity of the compound to non-target organisms? | Standardized toxicity tests (e.g., OECD guidelines) | Environmental risk assessment |

| Biogeochemical Cycling | Does the compound interfere with the natural sulfur cycle? | Isotope tracing studies | Understanding broader ecological impacts |

Innovative Applications in Chemical Biology and Material Sciences Beyond Current Paradigms

The unique chemical properties of the sulfooxy moiety in this compound open up possibilities for its use as a versatile tool in chemical biology and for the development of novel materials.

In chemical biology, this compound could be developed into a chemical probe to study the function of sulfatases. Aryl sulfamates have been shown to be inactivators of sulfatases, and by modifying the phenylacetamide portion of the molecule, it may be possible to create selective inhibitors for specific sulfatases. nih.gov Such probes would be invaluable for dissecting the roles of these enzymes in health and disease.

In material sciences, the incorporation of sulfur-containing compounds into polymers is a growing field of research. researchgate.netresearchgate.netnih.gov The sulfooxy group could be exploited to create polymers with unique properties, such as improved thermal stability, altered solubility, or the ability to chelate metal ions. For example, this compound could be functionalized with a polymerizable group and incorporated into a polymer backbone. The resulting material could have applications in areas such as water purification or as a specialty coating.

Design of Prodrugs or Targeted Delivery Systems Utilizing the Sulfooxy Moiety

The sulfooxy group presents an attractive handle for the design of prodrugs and targeted drug delivery systems. nih.govewadirect.comactamedicamarisiensis.rodigitellinc.com A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active drug. actamedicamarisiensis.ro

This compound itself could be considered a prodrug if the corresponding N-hydroxy-N-phenylacetamide has biological activity. The sulfooxy group could be cleaved by endogenous sulfatases to release the active N-hydroxy metabolite. The rate of this cleavage could potentially be modulated by the substitution pattern on the phenyl ring.

More broadly, the sulfooxy moiety could be appended to other drug molecules containing a hydroxyl or amino group to improve their physicochemical properties, such as aqueous solubility. nih.gov This could be particularly useful for drugs that are difficult to formulate for parenteral administration.

Furthermore, targeted delivery systems could be designed by conjugating this compound or a drug containing a sulfooxy group to a targeting ligand, such as an antibody or a peptide, that directs the drug to a specific tissue or cell type. mdpi.comnih.govnih.gov The release of the active drug could then be triggered by the action of sulfatases that are overexpressed at the target site, for example, in certain types of tumors.

| Strategy | Concept | Potential Advantage | Key Design Consideration |

| Prodrug Design | Cleavage of the sulfooxy group by endogenous sulfatases to release an active metabolite. | Improved solubility, controlled release. | Stability in circulation, rate of enzymatic cleavage. |

| Targeted Delivery | Conjugation to a targeting ligand for site-specific delivery. | Increased efficacy, reduced off-target toxicity. | Specificity of the targeting ligand, expression of sulfatases at the target site. |

Q & A

Basic: What synthetic routes are recommended for N-Phenyl-N-(sulfooxy)acetamide, and how can reaction conditions be optimized?

This compound can be synthesized via sulfonation of N-phenylacetamide intermediates. A typical approach involves:

- Step 1 : Reacting N-phenylacetamide with sulfur trioxide (SO₃) in a controlled, anhydrous environment to introduce the sulfooxy group.

- Step 2 : Purification via recrystallization or column chromatography to isolate the product .

- Optimization : Adjust stoichiometry of SO₃, temperature (0–5°C to minimize side reactions), and solvent polarity (e.g., dichloromethane or acetonitrile) to improve yield (>70%) and purity (>95%) .

- Validation : Confirm purity using HPLC and characterize via H/C NMR to verify sulfonate ester formation .

Advanced: How can crystallographic data contradictions be resolved during structural determination?

Contradictions in crystallographic data (e.g., bond-length discrepancies or disorder) require:

- Refinement strategies : Use SHELXL for iterative least-squares refinement, incorporating restraints for sulfonate group geometry and hydrogen-bonding networks .

- Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check for twinning using ROTAX .

- High-resolution data : Collect synchrotron data (<1.0 Å) to resolve ambiguities in electron density maps .

Basic: Which spectroscopic techniques are critical for characterizing sulfonyl and acetamide groups?

- IR spectroscopy : Identify sulfonate (S=O stretching at 1150–1250 cm⁻¹) and amide (C=O at 1650–1700 cm⁻¹) groups .

- NMR : H NMR detects phenyl protons (δ 7.2–7.8 ppm) and acetamide methyl (δ 2.1 ppm); C NMR confirms sulfonate (δ 110–120 ppm) and carbonyl (δ 170 ppm) carbons .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 308.3 for C₁₄H₁₃NO₅S) .

Advanced: How can the stability of the sulfonate ester group be studied under varying conditions?

- Kinetic studies : Monitor hydrolysis rates via HPLC in buffered solutions (pH 2–12) at 25–60°C to assess susceptibility to nucleophilic attack .

- Thermal stability : Use TGA/DSC to determine decomposition temperatures (>200°C typically) and identify intermediates via FTIR .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict bond dissociation energies and transition states for sulfonate cleavage .

Basic: What methods ensure purity validation post-synthesis?

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) .

- Melting point analysis : Compare observed melting range (e.g., 180–185°C) to literature values .

- Elemental analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .

Advanced: What computational approaches predict electronic properties and reactivity?

- Frontier orbitals : Calculate HOMO-LUMO gaps using Gaussian09 (B3LYP functional) to assess electrophilic/nucleophilic sites .

- Molecular dynamics : Simulate solvation effects in polar solvents (e.g., water, DMSO) to model aggregation or degradation pathways .

- QSPR models : Correlate sulfonate group geometry (bond angles, dihedrals) with experimental reactivity data .

Basic: What safety protocols are essential for handling this compound?

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .

- Storage : Keep in airtight containers at −20°C to prevent hydrolysis; label with GHS hazard codes (H318: Eye irritation) .

- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced: How can the sulfonate group transfer mechanism be elucidated?

- Isotopic labeling : Use O-labeled water in hydrolysis experiments to track oxygen incorporation into products via MS .

- Kinetic isotope effects : Compare / ratios in H₂O vs. D₂O to distinguish associative vs. dissociative pathways .

- Trapping intermediates : Employ time-resolved FTIR to detect sulfonic acid intermediates during reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.